![molecular formula C8H7F3N2O4S B14300413 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide CAS No. 114532-95-5](/img/structure/B14300413.png)
1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by a reaction with sodium azide to form the corresponding [2+3]-cycloaddition product . The reaction conditions usually involve stirring the mixture at room temperature for 24 hours in a solvent like tetrahydrofuran (THF), followed by filtration and washing with diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the reagents used.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acids or other oxidized products.
Scientific Research Applications
1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the compound. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, while the methanesulfonamide group provides additional sites for chemical modification .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a nitrophenyl group.
Bistriflimide: Contains two trifluoromethanesulfonyl groups and is used in similar applications.
Uniqueness
Its combination of electron-withdrawing and electron-donating groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
114532-95-5 |
|---|---|
Molecular Formula |
C8H7F3N2O4S |
Molecular Weight |
284.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C8H7F3N2O4S/c9-8(10,11)18(16,17)12-5-6-2-1-3-7(4-6)13(14)15/h1-4,12H,5H2 |
InChI Key |
RTSAERBKPAZZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


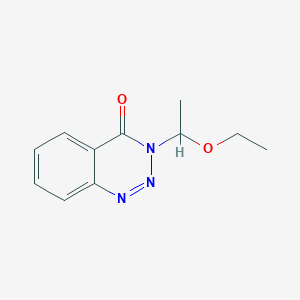
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
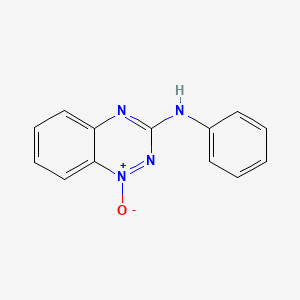

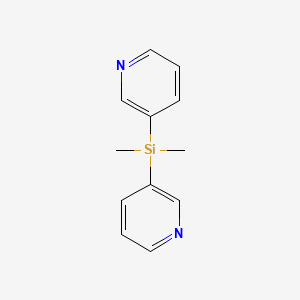
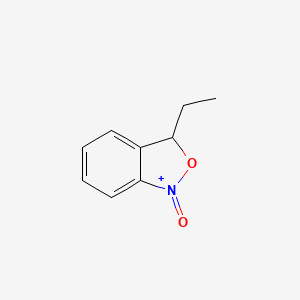
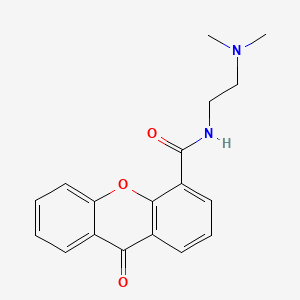

![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
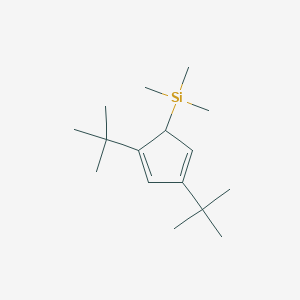
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)

![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
